Cas no 119980-12-0 (L-Leucine,L-asparaginyl-L-alanyl-L-lysyl-L-threonyl-L-isoleucyl-L-isoleucyl-L-valyl-L-glutaminyl-(9CI))

L-Leucine,L-asparaginyl-L-alanyl-L-lysyl-L-threonyl-L-isoleucyl-L-isoleucyl-L-valyl-L-glutaminyl-(9CI) structure
119980-12-0 structure
Product Name:L-Leucine,L-asparaginyl-L-alanyl-L-lysyl-L-threonyl-L-isoleucyl-L-isoleucyl-L-valyl-L-glutaminyl-(9CI)
Numero CAS:119980-12-0
MF:C45H82N12O13
MW:999.205191135406
CID:188285
PubChem ID:128998
Update Time:2025-04-19

L-Leucine,L-asparaginyl-L-alanyl-L-lysyl-L-threonyl-L-isoleucyl-L-isoleucyl-L-valyl-L-glutaminyl-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Leucine,L-asparaginyl-L-alanyl-L-lysyl-L-threonyl-L-isoleucyl-L-isoleucyl-L-valyl-L-glutaminyl-(9CI)
    • (2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylp
    • L-Leucine,L-asparaginyl-L-alanyl-L-lysyl-L-threonyl-L-isoleucyl-L-isoleucyl-L-valyl-L-glutamin...
    • NAKTIIVQL nanopeptide
    • Asn-ala-lys-thr-ile-ile-val-gln-leu
    • L-asparaginyl-L-alanyl-L-lysyl-L-threonyl-L-isoleucyl-L-isoleucyl-L-valyl-L-glutaminyl-L-leucine
    • L-Leucine, N-(N2-(N-(N-(N-(N-(N2-(N-L-asparaginyl-L-alanyl)-L-lysyl)-L-threonyl)-L-isoleucyl)-L-isoleucyl)-L-valyl)-L-glutaminyl)-
    • Naktiivql
    • (2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid
    • DTXSID40152633
    • 119980-12-0
    • Inchi: 1S/C45H82N12O13/c1-11-23(7)34(42(66)54-33(22(5)6)41(65)52-29(16-17-31(48)59)39(63)53-30(45(69)70)19-21(3)4)55-43(67)35(24(8)12-2)56-44(68)36(26(10)58)57-40(64)28(15-13-14-18-46)51-37(61)25(9)50-38(62)27(47)20-32(49)60/h21-30,33-36,58H,11-20,46-47H2,1-10H3,(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,65)(H,53,63)(H,54,66)(H,55,67)(H,56,68)(H,57,64)(H,69,70)/t23-,24-,25-,26+,27-,28-,29-,30-,33-,34-,35-,36-/m0/s1
    • Chiave InChI: JJQSPVIEQMFVNS-YMAIGWNHSA-N
    • Sorrisi: O=C([C@H]([C@@H](C)CC)NC([C@H]([C@@H](C)O)NC([C@H](CCCCN)NC([C@H](C)NC([C@H](CC(N)=O)N)=O)=O)=O)=O)N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(=O)O)CC(C)C)=O)CCC(N)=O)=O)C(C)C)=O)[C@@H](C)CC

Proprietà calcolate

  • Massa esatta: 998.61296
  • Massa monoisotopica: 998.61243072g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 14
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 70
  • Conta legami ruotabili: 34
  • Complessità: 1800
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 12
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -3.6
  • Superficie polare topologica: 429Ų

Proprietà sperimentali

  • PSA: 428.55
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.